molecular formula C8H9N3O2 B13101214 N-(3-Acetylpyrazin-2-yl)acetamide

N-(3-Acetylpyrazin-2-yl)acetamide

Cat. No.: B13101214
M. Wt: 179.18 g/mol
InChI Key: BEAKNHQCPUEZTQ-UHFFFAOYSA-N
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Description

N-(3-Acetylpyrazin-2-yl)acetamide is an organic compound with the molecular formula C₈H₉N₃O₂ and a molecular weight of 179.176 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with acetyl and acetamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylpyrazin-2-yl)acetamide typically involves the reaction of 3-acetylpyrazine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylpyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-Acetylpyrazin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetylpyrazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylpyrazin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-(3-acetylpyrazin-2-yl)acetamide

InChI

InChI=1S/C8H9N3O2/c1-5(12)7-8(11-6(2)13)10-4-3-9-7/h3-4H,1-2H3,(H,10,11,13)

InChI Key

BEAKNHQCPUEZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CN=C1NC(=O)C

Origin of Product

United States

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